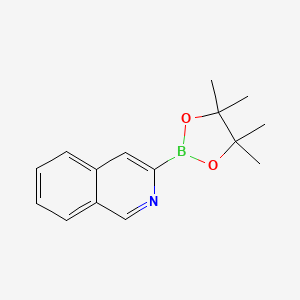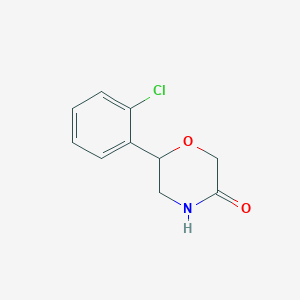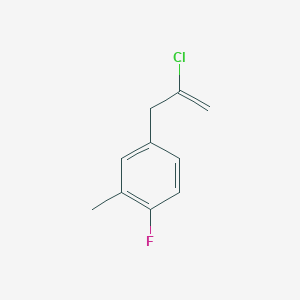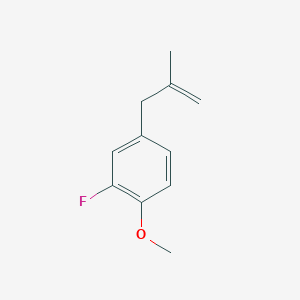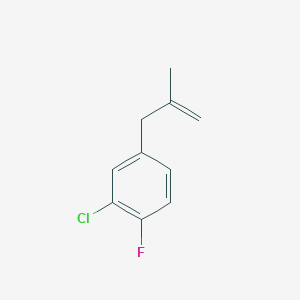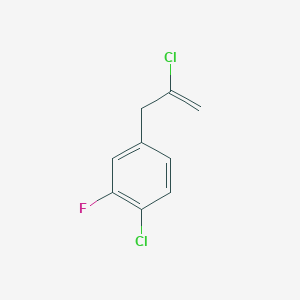
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole
Vue d'ensemble
Description
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole, also known as PFOA, is a fluorinated organic compound that has been widely used in various industries, including the production of non-stick coatings, fire-fighting foams, and stain-resistant textiles. However, due to its persistence in the environment and potential health risks to humans and wildlife, the use of PFOA has been strictly regulated in many countries. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of PFOA in scientific research.
Mécanisme D'action
The exact mechanism of action of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation. 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole has been shown to induce the expression of PPARα target genes, such as fatty acid oxidation enzymes and apolipoproteins, in various cell types and animal models. 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole may also interact with other cellular pathways, such as oxidative stress, DNA damage, and immune response, which could contribute to its toxic effects.
Biochemical and Physiological Effects:
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole has been associated with a range of biochemical and physiological effects in humans and animals, including liver damage, developmental toxicity, immunotoxicity, and carcinogenicity. These effects are thought to be mediated by the activation of PPARα and other molecular targets, as well as the disruption of cellular processes, such as membrane transport, ion regulation, and protein synthesis. The toxic effects of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole may depend on various factors, such as dose, duration, route of exposure, and species sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole has several advantages for use in laboratory experiments, such as its high purity, stability, and reproducibility. 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole is also commercially available and relatively inexpensive compared to other fluorinated compounds. However, there are also some limitations to using 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole in lab experiments, such as its potential toxicity and environmental impact, as well as the lack of standardized methods for handling and disposing of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole-containing materials. Researchers should take appropriate precautions when working with 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole and consider alternative compounds or approaches when possible.
Orientations Futures
There are several areas of future research that could benefit from the synthesis and study of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole. These include:
- Developing new methods for 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole synthesis that are more efficient, sustainable, and environmentally friendly.
- Investigating the molecular mechanisms of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole toxicity and identifying new molecular targets for intervention.
- Exploring the potential applications of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole in drug discovery, biomaterials, and nanotechnology.
- Developing alternative compounds or materials that can replace 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole in industrial and consumer products.
- Assessing the long-term environmental and health effects of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole exposure and developing strategies for remediation and risk management.
In conclusion, 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole is a fluorinated organic compound that has been widely used in various industries but has also raised concerns about its potential health and environmental impacts. The synthesis, mechanism of action, and potential applications of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole have been studied in scientific research, with a focus on its use as a model compound for investigating the behavior and fate of PFASs in the environment. Further research is needed to understand the molecular mechanisms of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole toxicity, develop new synthesis methods and applications, and address the environmental and health risks associated with 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole use.
Applications De Recherche Scientifique
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole has been used as a model compound for studying the behavior and fate of perfluoroalkyl substances (PFASs) in the environment. Its unique chemical properties, such as high stability, hydrophobicity, and bioaccumulation potential, make it a useful tool for investigating the transport, distribution, and transformation of PFASs in various environmental matrices, including soil, water, and biota. 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole has also been used as a reference standard for developing analytical methods for detecting and quantifying PFASs in environmental and biological samples.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15HF25N2O/c16-5(17,8(23,24)10(27,28)11(29,30)13(33,34)15(38,39)40)2-1-3(7(20,21)22)42(41-2)4(43)6(18,19)9(25,26)12(31,32)14(35,36)37/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKXCKMNOVUDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15HF25N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




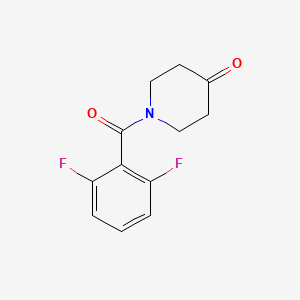
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)
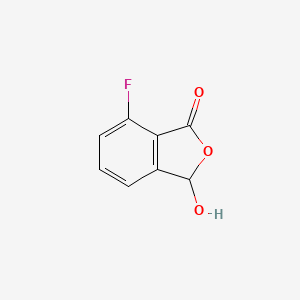


![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)
